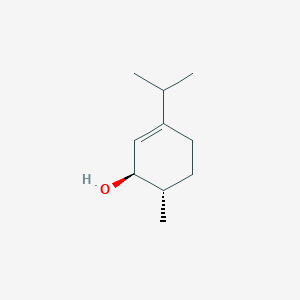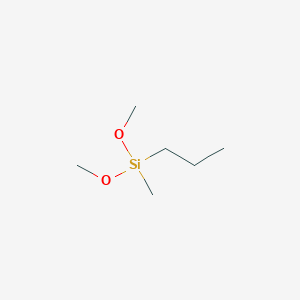
7-氯-2-四氢萘酮
描述
7-Chloro-2-tetralone is a chemical compound that belongs to the class of organic compounds known as tetralones. Tetralones are cyclic ketones with a ketone functional group located on a tetrahydronaphthalene ring system. The presence of a chlorine atom at the 7th position of the tetralone ring system distinguishes 7-Chloro-2-tetralone from other tetralone derivatives. This compound is of interest due to its potential as an intermediate in the synthesis of various chemical products, including pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of chlorinated naphthalenes, such as 7-Chloro-2-tetralone, can be achieved through a process that involves the introduction of chlorine atoms into the tetralone ring system. A practical method for synthesizing 7-Chloro-2-tetralone starts with α-tetralones, which are then chlorinated with sulfuryl chloride. The ketone group is subsequently reduced with sodium borohydride, followed by the conversion of the resulting hydroxy group to a chloro group using thionyl chloride. The vicinal chlorines are removed with activated zinc, and the compound is aromatized using 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) to yield the desired chloronaphthalene .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2-tetralone consists of a tetrahydronaphthalene ring system with a ketone functional group at the second position and a chlorine atom at the seventh position. The presence of these functional groups influences the reactivity and chemical behavior of the molecule. The molecular structure is crucial for the compound's role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Chemical Reactions Analysis
7-Chloro-2-tetralone can participate in various chemical reactions due to its reactive ketone group and the presence of the chlorine atom. The ketone group can undergo reduction, condensation, and other typical carbonyl reactions. The chlorine atom also provides a site for nucleophilic substitution reactions, which can be exploited in the synthesis of other chlorinated compounds or in the replacement of the chlorine atom with other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-2-tetralone are influenced by its molecular structure. The ketone group contributes to its polarity, solubility in organic solvents, and reactivity in chemical reactions. The chlorine atom adds to the compound's molecular weight and affects its boiling point and density. These properties are important for the handling, storage, and application of 7-Chloro-2-tetralone in various chemical syntheses.
科学研究应用
有机合成
7-氯-2-四氢萘酮是一种在有机合成中具有重要价值的化合物,它具有很强的反应活性,可以作为多种合成杂环化合物的起始原料 .
医药
该化合物在制药行业中得到应用。 许多α-四氢萘酮衍生物是构建模块,已被用于合成治疗功能化合物 .
抗生素
7-氯-2-四氢萘酮用于合成某些抗生素。 这突出了它在医疗领域的重要性,特别是在对抗细菌感染方面 .
抗抑郁药
它也被用于合成某些抗抑郁药。 这使得它成为治疗精神疾病的重要化合物 .
阿尔茨海默病治疗
7-氯-2-四氢萘酮用于生产乙酰胆碱酯酶抑制剂,有效治疗阿尔茨海默病 .
抗肿瘤活性
某些具有抗肿瘤活性的生物碱是利用α-四氢萘酮衍生物合成的,而α-四氢萘酮衍生物可以从7-氯-2-四氢萘酮中获得 .
抗疟疾和抗精神病应用
7-氯-2-四氢萘酮衍生物在抗疟疾和抗精神病治疗应用中显示出潜力 .
病原性内生菌的共培养
在一项研究中,研究人员通过代谢产物的生成,考察了香菇黑霉和球孢白僵菌(金钗石斛种子中存在的病原性内生菌)之间的拮抗关系。 这项研究发现了一种新的氯四氢萘酮(1)和五种已知化合物 .
安全和危害
The safety information for 7-Chloro-2-tetralone indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 , which correspond to harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include P261, P302, P305, P338, P351, and P352 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes, and more.
作用机制
Target of Action
It is known that this compound is used in the synthesis of anti-depressant molecules . Therefore, it can be inferred that its targets may be related to the neurological system, possibly involving neurotransmitter pathways.
Mode of Action
Given its use in the synthesis of anti-depressant molecules , it may interact with its targets to modulate the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .
Biochemical Pathways
Considering its role in the synthesis of anti-depressant molecules , it may be involved in the modulation of biochemical pathways related to neurotransmitter synthesis, release, reuptake, or degradation.
Result of Action
Given its role in the synthesis of anti-depressant molecules , it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter levels in the brain.
属性
IUPAC Name |
7-chloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIHHNSBJNDXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398940 | |
| Record name | 7-Chloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17556-19-3 | |
| Record name | 7-Chloro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




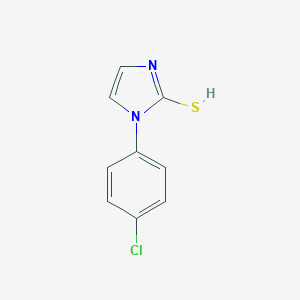

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
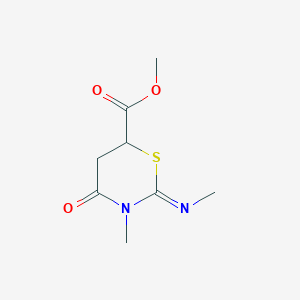
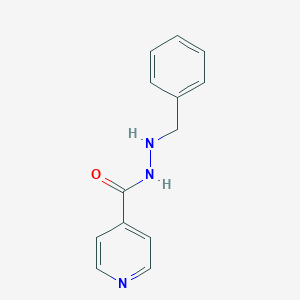
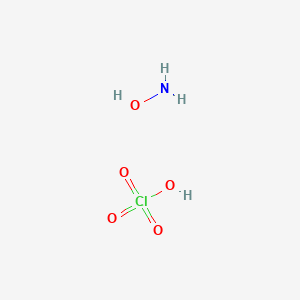
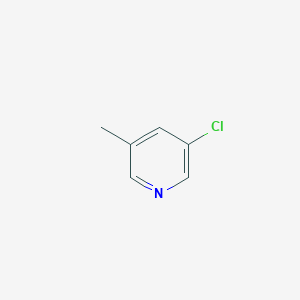

![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)

